Indirubin (Standard)

Description

INDIRUBIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

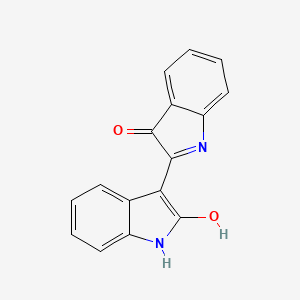

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLNPCNGMHKCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026053, DTXSID501026052 | |

| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-41-4, 397242-72-7, 906748-38-7 | |

| Record name | Indirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoindirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indirubin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOINDIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Indirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a bis-indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan, has garnered significant scientific interest for its therapeutic potential, particularly in the treatment of chronic myelogenous leukemia and other proliferative diseases.[1][2] Its multifaceted mechanism of action, centered on the inhibition of key regulatory proteins, positions it as a compelling lead compound for the development of novel therapeutics. This technical guide provides an in-depth exploration of the core mechanisms of action of indirubin and its derivatives, focusing on its primary molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Multi-Target Kinase Inhibition and Receptor Modulation

Indirubin and its analogs exert their biological effects through the direct inhibition of several key protein kinases and the modulation of a critical transcription factor. This multi-targeted approach disrupts fundamental cellular processes such as cell cycle progression, proliferation, and inflammatory responses. The primary molecular targets identified to date are:

-

Cyclin-Dependent Kinases (CDKs): Indirubin is a potent inhibitor of CDKs, key enzymes that regulate the cell cycle.[1][3] By binding to the ATP-binding pocket of CDKs, indirubin prevents the phosphorylation of substrates necessary for cell cycle transitions, leading to cell cycle arrest, predominantly in the G1/G0 and G2/M phases.[1][2][3]

-

Glycogen Synthase Kinase-3β (GSK-3β): Indirubin and its derivatives are powerful inhibitors of GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5] Inhibition of GSK-3β by indirubins can influence pathways implicated in neurodegenerative diseases and cancer.[5][6]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway: Indirubin derivatives have been shown to potently block the constitutive activation of STAT3, a transcription factor that plays a crucial role in tumor cell survival and proliferation.[7][8] This inhibition is often indirect, occurring through the suppression of upstream kinases such as Src.[7][9]

-

Aryl Hydrocarbon Receptor (AhR): Indirubin is a potent ligand and activator of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, cell growth, and differentiation.[10][11] Activation of AhR by indirubin can lead to cytostatic effects.[11]

Quantitative Data: Inhibitory Potency of Indirubin and Its Derivatives

The inhibitory activity of indirubin and its various synthetic derivatives has been quantified against their primary molecular targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) from various studies, providing a comparative overview of their potency.

| Compound | Target Kinase | IC50 Value |

| Indirubin | CDK1 | 9 µM[4] |

| Indirubin | CDK5 | 5.5 µM[4] |

| Indirubin | GSK-3β | 600 nM[4] |

| Indirubin-3'-monoxime | CDK1/cyclin B | >10 µM[3] |

| Indirubin-3'-monoxime | CDK2/cyclin A | 0.44 µM[3] |

| Indirubin-3'-monoxime | CDK2/cyclin E | 0.18 µM[9] |

| Indirubin-3'-monoxime | CDK5/p25 | 0.19 µM |

| Indirubin-3'-monoxime | GSK-3β | 0.075 µM |

| 6-Bromoindirubin-3'-oxime (6BIO) | GSK-3β | 0.005 µM[7] |

| E804 | c-Src | 0.43 µM[7][10] |

| E804 | CDK1/cyclin B | 1.65 µM[9] |

| E804 | CDK2/cyclin A | 0.54 µM[9] |

| E804 | CDK2/cyclin E | 0.21 µM[9] |

Table 1: Kinase Inhibitory Activity of Indirubin and Derivatives. This table presents the IC50 values, representing the concentration of the compound required to inhibit 50% of the target kinase activity.

| Compound | Receptor | EC50 Value | Assay System |

| Indirubin | Aryl Hydrocarbon Receptor (AhR) | 0.2 nM[1] | Yeast Reporter System |

| Indirubin | Aryl Hydrocarbon Receptor (AhR) | 100 nM | Human Hepatoma Cells (24h treatment)[1] |

Table 2: Aryl Hydrocarbon Receptor Activation by Indirubin. This table shows the EC50 values, representing the concentration of indirubin required to elicit a half-maximal response in AhR activation.

Signaling Pathways Modulated by Indirubin

The therapeutic effects of indirubin are a consequence of its ability to interfere with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways targeted by indirubin.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of indirubin.

In Vitro Kinase Assay (CDK2/Cyclin A)

This protocol describes a radioactive filter binding assay to determine the inhibitory activity of indirubin against CDK2/Cyclin A.

Materials:

-

Recombinant active CDK2/Cyclin A enzyme

-

Histone H1 as substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³³P]ATP

-

Indirubin stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Stop Solution (e.g., 1% phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of indirubin in Kinase Assay Buffer.

-

In a microcentrifuge tube, combine the diluted indirubin or vehicle (DMSO), recombinant CDK2/Cyclin A enzyme, and Histone H1 substrate.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the kinase.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each indirubin concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the indirubin concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cancer cells treated with indirubin derivatives.

Materials:

-

MDA-MB-468 human breast cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Indirubin derivative (e.g., E804) stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-STAT3

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indirubin derivative or vehicle (DMSO) for the desired time (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This protocol describes a method to assess the binding of indirubin to the AhR using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Rat liver cytosol (as a source of AhR)

-

[³H]TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)

-

Indirubin stock solution (in a suitable solvent like DMSO)

-

Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)

-

Dextran-coated charcoal

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of unlabeled indirubin.

-

In microcentrifuge tubes, incubate a constant amount of rat liver cytosol with a fixed concentration of [³H]TCDD in the presence of increasing concentrations of unlabeled indirubin or vehicle.

-

Incubate the mixture for 2 hours at 4°C to allow binding to reach equilibrium.

-

To separate bound from unbound [³H]TCDD, add a dextran-coated charcoal suspension and incubate for 10 minutes at 4°C.

-

Centrifuge the tubes to pellet the charcoal with the unbound [³H]TCDD.

-

Transfer the supernatant containing the [³H]TCDD bound to AhR to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific [³H]TCDD binding at each concentration of indirubin.

-

Determine the IC50 value of indirubin for AhR binding by plotting the percentage of specific binding against the logarithm of the indirubin concentration.

Conclusion

Indirubin and its derivatives represent a promising class of multi-targeted therapeutic agents. Their ability to inhibit key kinases such as CDKs and GSK-3β, modulate the STAT3 signaling pathway, and activate the Aryl Hydrocarbon Receptor provides a powerful combination of anti-proliferative, pro-apoptotic, and immunomodulatory effects. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable natural product. Continued research into the nuanced mechanisms of action and the development of next-generation indirubin analogs will be crucial in translating its promise into clinical reality.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Indirubin and indigo are potent aryl hydrocarbon receptor ligands present in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-STAT3 (Tyr705) Polyclonal Antibody (BS-1658R) [thermofisher.com]

- 8. Distinct Activation Pathways Confer Cyclin Binding Specificity on Cdk1 and Cdk2 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dioxin20xx.org [dioxin20xx.org]

Indirubin Standard: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin, a deep red bis-indole alkaloid and a structural isomer of indigo, is the principal active component of Indigo naturalis, a traditional Chinese medicine.[1][2] Historically used to treat chronic myelocytic leukemia, its therapeutic potential has expanded to various proliferative and inflammatory diseases.[3][4] This technical guide provides an in-depth analysis of the core physicochemical properties of the Indirubin standard, details the experimental protocols for their determination, and visualizes its primary mechanisms of action on key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study and development of Indirubin-based therapeutics.

Physicochemical Properties

Indirubin's biological activity and formulation potential are intrinsically linked to its distinct physicochemical characteristics. While sharing the same molecular formula as indigo, its asymmetrical structure leads to significant differences in properties.[5]

General and Physical Properties

The fundamental identifiers and physical characteristics of Indirubin are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3Z)-3-(3-Oxo-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |

| Synonyms | Indigo red | |

| CAS Number | 479-41-4 | |

| Molecular Formula | C₁₆H₁₀N₂O₂ | |

| Molar Mass | 262.26 g/mol | |

| Appearance | Dark red to reddish-violet acicular crystals or powder | |

| Melting Point | 348–353 °C (decomposes) |

Solubility Profile

Indirubin is characterized by its poor aqueous solubility, a critical factor for drug development and delivery. Its solubility in various common solvents is detailed below.

| Solvent | Solubility | Reference |

| Water | Practically insoluble (est. 35 mg/L) | |

| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble (~1 mg/mL) | |

| Dimethyl formamide (B127407) (DMF) | Soluble (~1 mg/mL) | |

| Tetrahydrofuran (THF) | Slightly soluble | |

| Chloroform | Very slightly soluble | |

| Acetone | Very slightly soluble | |

| Ethanol | Insoluble | |

| Ethyl Ether | Insoluble |

Partition and Ionization Constants

These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

| Parameter | Value | Reference |

| LogP / LogD (pH 7.4) | 3.54 ± 0.03 | |

| pKa | Not detectable in the pH range of 2-11 |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of the Indirubin standard.

| Spectroscopic Method | Characteristic Peaks (λmax) | Reference |

| UV-Vis (in DMSO) | ~540-547 nm, 363 nm, 293 nm | |

| Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ at m/z 261.1/262.1 | |

| ¹H NMR (in d₆-DMSO) | Unique downfield absorbance for the hydrogen at the 4-position |

Experimental Protocols

This section outlines the standard methodologies for determining the key physicochemical properties of Indirubin.

Melting Point Determination

-

Methodology: The capillary melting point method is typically employed. A small amount of the crystalline Indirubin standard is packed into a thin-walled capillary tube. The tube is placed in a calibrated melting point apparatus and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point. Due to decomposition at high temperatures, this is often recorded as a melting range with decomposition.

Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of Indirubin in a specific solvent.

-

Protocol:

-

An excess amount of Indirubin standard is added to a known volume of the solvent (e.g., DMSO, water) in a sealed vial.

-

The mixture is agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand, and the supernatant is carefully collected and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

The concentration of Indirubin in the clear filtrate is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

-

UV-Visible Spectroscopy

-

Objective: To determine the maximum absorption wavelengths (λmax) of Indirubin.

-

Protocol:

-

A stock solution of Indirubin is prepared by dissolving an accurately weighed amount in a suitable solvent, such as DMSO.

-

The stock solution is diluted to an appropriate concentration to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

The UV-Vis spectrum is recorded over a wavelength range (e.g., 200-800 nm) using a calibrated spectrophotometer.

-

The solvent used for dilution serves as the blank reference. The wavelengths corresponding to the highest absorbance peaks are recorded as λmax.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: For the sensitive detection and quantification of Indirubin in complex matrices.

-

Protocol:

-

Sample Preparation: Samples containing Indirubin are prepared and extracted. Indirubin is often used as an internal standard for the analysis of its derivatives.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase (e.g., acetonitrile (B52724) and water with formic acid) is used to separate Indirubin from other components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in either positive or negative mode.

-

Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., m/z 262 for [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored for quantification, providing high selectivity and sensitivity.

-

Mechanism of Action & Key Signaling Pathways

Indirubin and its derivatives exert their potent anti-proliferative and anti-inflammatory effects by modulating multiple cellular signaling pathways. The primary mechanism involves the inhibition of various protein kinases.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

Indirubin was one of the first natural products identified as a potent inhibitor of CDKs. It binds competitively to the ATP-binding site of CDKs, such as CDK1/cyclin B, CDK2/cyclin A, and CDK5/p35. This inhibition prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), leading to cell cycle arrest, primarily in the G1/S and G2/M phases, which can ultimately induce apoptosis.

References

- 1. Indirubin - Wikipedia [en.wikipedia.org]

- 2. Pharmacological properties study of indirubin_Chemicalbook [chemicalbook.com]

- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

Indirubin as a Gold Standard for Kinase Inhibition Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of indirubin and its derivatives as standard reference compounds in kinase inhibition studies. Indirubin, a natural bis-indole alkaloid, has a rich history in traditional Chinese medicine and has emerged as a potent inhibitor of several protein kinases, playing a crucial role in the regulation of cell cycle progression and various signaling pathways. Its well-characterized mechanism of action and the availability of a wide range of synthetic derivatives make it an invaluable tool for researchers in academia and the pharmaceutical industry.

Introduction to Indirubin and its Derivatives

Indirubin was first identified as the active component of a traditional Chinese medicine preparation, Danggui Longhui Wan, used to treat chronic myelocytic leukemia.[1] Subsequent research revealed that its therapeutic effects stem from its ability to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] This discovery spurred the synthesis of numerous indirubin derivatives with improved potency, selectivity, and solubility. These derivatives typically involve modifications at various positions of the bis-indole scaffold, leading to a diverse library of compounds with distinct kinase inhibitory profiles.[2][3]

The primary mechanism of action for indirubins is competitive inhibition at the ATP-binding site of kinases.[1] X-ray crystallography studies have elucidated the binding mode of indirubin derivatives within the catalytic cleft of kinases like CDK2, revealing key hydrogen bond interactions that block the binding of ATP. Beyond CDKs, indirubins have been shown to be potent inhibitors of Glycogen Synthale Kinase-3β (GSK-3β), a crucial enzyme in the Wnt/β-catenin signaling pathway, and other kinases such as Src and JAK.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of indirubin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values are determined through in vitro kinase assays and provide a standardized measure for comparing the efficacy of different compounds against a panel of protein kinases.

Table 1: Inhibitory Activity of Indirubin and its Derivatives against Cyclin-Dependent Kinases (CDKs)

| Compound | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK2/cyclin E (IC50) | CDK4/cyclin D1 (IC50) | CDK5/p25 (IC50) | Reference(s) |

| Indirubin | 9 µM | - | - | - | 5.5 µM | |

| Indirubin-3'-monoxime | - | 440 nM | - | - | - | |

| Indirubin-5-sulfonic acid | 5 nM | 35 nM | 150 nM | 300 nM | 65 nM | |

| 6-Bromoindirubin | - | - | - | - | - | |

| 7-Bromoindirubin-3'-oxime (7BIO) | - | - | - | - | - |

Table 2: Inhibitory Activity of Indirubin and its Derivatives against Glycogen Synthase Kinase-3β (GSK-3β) and Other Kinases

| Compound | GSK-3β (IC50) | Src (IC50) | JAK1 | Reference(s) |

| Indirubin | 0.19 µM - 0.6 µM | - | - | |

| Indirubin-3'-monoxime | 5 - 50 nM | - | - | |

| Indirubin-5-sulfonic acid | Potent inhibitor (low nM range) | - | - | |

| E804 (an indirubin derivative) | - | 0.43 µM | Inhibits phosphorylation |

Key Signaling Pathways Modulated by Indirubin

Indirubin and its derivatives exert their biological effects by interfering with critical signaling pathways that control cell proliferation, survival, and differentiation. Understanding these pathways is essential for interpreting experimental results and for the rational design of novel kinase inhibitors.

CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases are the master regulators of the cell cycle. Their sequential activation, through binding to specific cyclin partners, drives the progression through the G1, S, G2, and M phases. By inhibiting CDKs, indirubins can induce cell cycle arrest, typically at the G1/S or G2/M transitions, and subsequently trigger apoptosis in cancer cells.

References

- 1. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Pure Indirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a bis-indole alkaloid, is the primary active constituent of the traditional Chinese medicine formulation Danggui Longhui Wan, historically used in the treatment of chronic myelogenous leukemia.[1] Modern scientific inquiry has unveiled its potent biological activities, positioning it as a promising lead compound in the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth overview of the biological activities of pure indirubin and its derivatives, focusing on its molecular mechanisms of action, effects on key signaling pathways, and induction of cellular responses. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex biological processes to support further research and drug development efforts.

Core Mechanism of Action: Multi-Kinase Inhibition

Indirubin and its analogs exert their biological effects primarily through the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic domain of a range of protein kinases.[2] This inhibitory action is the foundation of its anti-proliferative and pro-apoptotic properties. The principal molecular targets are Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[3]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that are fundamental regulators of the cell cycle. By forming complexes with their regulatory partners, cyclins, they orchestrate the progression through the different phases of cell division. Indirubin has been shown to be a potent inhibitor of several CDK-cyclin complexes, leading to cell cycle arrest, predominantly at the G1/S and G2/M phases.[1][4]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including metabolism, embryonic development, and cell survival. Dysregulation of GSK-3β is implicated in various pathologies, including neurodegenerative diseases and cancer. Indirubin and its derivatives are powerful inhibitors of GSK-3β, often with IC50 values in the nanomolar range.

Quantitative Data: Kinase Inhibition and Cellular Effects

The following tables summarize the quantitative data on the inhibitory activity of indirubin and its derivatives against key kinases and their effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibition by Indirubin and its Derivatives

| Compound | Target Kinase | IC50 Value | Reference |

| Indirubin | CDK1 | 9 µM | |

| Indirubin | CDK2/Cyclin A | 2.2 µM | |

| Indirubin | CDK5 | 5.5 µM | |

| Indirubin | GSK-3β | 0.6 µM (600 nM) | |

| Indirubin-3'-monoxime | CDKs | 50-100 nM | |

| Indirubin-3'-monoxime | GSK-3β | 5-50 nM | |

| E804 (Indirubin derivative) | c-Src | 0.43 µM |

Table 2: Anti-proliferative and Pro-apoptotic Effects of Indirubin in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Treatment | Results | Reference |

| HeLa | Cervical Cancer | MTT Assay | Indirubin | IC50: 40 µM | |

| PC-3 | Prostate Cancer | MTT Assay | Indirubin (5 µmol/L) | 52.2% viability | |

| PC-3 | Prostate Cancer | MTT Assay | Indirubin (10 µmol/L) | 13.6% viability | |

| SKOV3 | Ovarian Cancer | MTT Assay | Indirubin | IC50: 3.003 µM (plate culture) | |

| SKOV3 | Ovarian Cancer | MTT Assay | Indirubin | IC50: 4.253 µM (sphere culture) | |

| U87 and U118 | Glioma | MTT Assay | Indirubin | IC50: 12.5 µM | |

| SCL-I | Cutaneous Squamous Cell Carcinoma | Apoptosis Assay | DKP-071/TRAIL | 84% apoptosis | |

| SCL-II | Cutaneous Squamous Cell Carcinoma | Apoptosis Assay | DKP-071/TRAIL | 53% apoptosis | |

| SCC-12 | Cutaneous Squamous Cell Carcinoma | Apoptosis Assay | DKP-071/TRAIL | 83% apoptosis | |

| MCF-7 | Breast Cancer | Cell Cycle Analysis | 2 µM Indirubin-3'-monoxime | Arrest in G1/G0 phase | |

| MCF-7 | Breast Cancer | Cell Cycle Analysis | ≥ 5 µM Indirubin-3'-monoxime | Increase in G2/M phase population |

Modulation of Key Signaling Pathways

Indirubin's influence extends to several critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation, promotes the expression of genes involved in cell proliferation and survival. Constitutive activation of STAT3 is a hallmark of many human cancers. Indirubin derivatives have been shown to potently block STAT3 signaling, not by directly targeting STAT3, but by inhibiting upstream kinases such as c-Src and Janus kinases (JAKs). This leads to a reduction in STAT3 phosphorylation, preventing its dimerization, nuclear translocation, and DNA binding. The subsequent downregulation of anti-apoptotic proteins like Mcl-1 and Survivin contributes to the pro-apoptotic effects of indirubin.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a common feature in many cancers. A key negative regulator of this pathway is a destruction complex that includes GSK-3β. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting GSK-3β, indirubin prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it can associate with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation, such as c-myc and Cyclin D1.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of indirubin's biological activity are provided below.

In Vitro Kinase Assay (CDK Inhibition)

This protocol outlines a non-radioactive, luminescence-based in vitro kinase assay to determine the IC50 of indirubin against a specific CDK.

Materials:

-

Recombinant human CDK/cyclin enzyme (e.g., CDK1/cyclin B)

-

Kinase substrate (specific peptide for the CDK)

-

Indirubin

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of indirubin in DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of test concentrations.

-

Enzyme and Substrate Preparation: Thaw the recombinant CDK/cyclin enzyme on ice and dilute to the desired concentration in kinase assay buffer. Prepare a substrate/ATP mixture in the same buffer. The optimal concentrations of the enzyme, substrate, and ATP should be determined empirically.

-

Kinase Reaction:

-

To the wells of a microplate, add the serially diluted indirubin or vehicle control.

-

Add the diluted CDK/cyclin enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (wells with no enzyme).

-

Plot the luminescence signal against the logarithm of the indirubin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Indirubin

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of indirubin in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of indirubin. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization of Formazan (B1609692) Crystals: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Gently pipette or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the concentration of indirubin to determine the IC50 value.

Apoptosis Detection (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cell line of interest

-

Indirubin

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1% Triton™ X-100 in PBS

-

TUNEL Assay Kit (containing TdT enzyme, labeled dUTP, and reaction buffer)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope or flow cytometer

Procedure (for adherent cells):

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Treat the cells with varying concentrations of indirubin and a vehicle control for a predetermined time.

-

Fixation: Aspirate the culture medium, wash the cells with PBS, and fix with 4% PFA in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton™ X-100 in PBS for 10-15 minutes.

-

TUNEL Staining: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions and incubate the cells with the mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Counterstaining: Wash the cells with PBS and incubate with a DAPI or Hoechst solution to stain the nuclei.

-

Visualization: Wash the cells, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

References

- 1. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Indirubin as a Glycogen Synthase Kinase-3β (GSK-3β) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin, a natural bis-indole alkaloid, and its derivatives have emerged as a significant class of ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions, including Alzheimer's disease, cancer, and mood disorders. This technical guide provides a comprehensive overview of indirubin's role as a GSK-3β inhibitor, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and the key signaling pathways it modulates.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active proline-directed serine/threonine kinase that plays a pivotal role in a wide array of cellular signaling pathways. The two isoforms, GSK-3α and GSK-3β, are key regulators of metabolism, cell proliferation, differentiation, and apoptosis. The aberrant activity of GSK-3β, in particular, has been linked to the pathogenesis of numerous diseases.

Indirubin, the active component of the traditional Chinese medicine Danggui Longhui Wan, was initially identified for its anti-leukemic properties. Subsequent research revealed its potent inhibitory activity against cyclin-dependent kinases (CDKs) and, significantly, GSK-3β. This dual inhibitory action has positioned indirubin and its synthetic derivatives as promising lead compounds for the development of novel therapeutics. This guide will focus on the specific interaction of indirubins with GSK-3β, providing the technical details necessary for its study and application in a research and development setting.

Mechanism of Action

Indirubins act as ATP-competitive inhibitors of GSK-3β. The indirubin scaffold fits into the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region residues that are crucial for ATP binding. Kinetic studies have confirmed that indirubin-3'-monoxime, a derivative of indirubin, acts as a competitive inhibitor with respect to ATP.

The selectivity of indirubin derivatives for GSK-3β over other kinases can be enhanced through chemical modifications. For instance, the addition of a bromine atom at the 6-position of the indirubin core, as seen in 6-bromoindirubin-3'-oxime (B1676677) (BIO), significantly increases its potency and selectivity for GSK-3β.[1]

Quantitative Data: Inhibitory Activity of Indirubin and its Derivatives

The inhibitory potency of indirubin and its derivatives against GSK-3β and other kinases is typically quantified by the half-maximal inhibitory concentration (IC50) value. The following tables summarize the IC50 values for key indirubin compounds.

Table 1: IC50 Values of Indirubin and its Derivatives against GSK-3β

| Compound | GSK-3β IC50 | GSK-3α IC50 | Reference |

| Indirubin | 600 nM[2] | - | [2] |

| Indirubin-3'-monoxime | ~100 nM | - | [3] |

| 6-Bromoindirubin-3'-oxime (BIO) | 5 nM[4][5][6][7] | 5 nM[4][6][7] | [4][5][6][7] |

| Indirubin-5-sulfonate | Inhibitory activity confirmed | - | [8] |

Table 2: Selectivity Profile of 6-Bromoindirubin-3'-oxime (BIO)

| Kinase | IC50 | Reference |

| GSK-3α/β | 5 nM | [4][5][6][7] |

| CDK5/p25 | 83 nM | [4] |

| CDK1/cyclin B | 320 nM | [1][4] |

| CDK2/cyclin A | 300 nM | [4] |

| TYK2 | 30 nM | [5][6] |

| JAK1 | 1.5 µM | [6] |

| JAK2 | 8.0 µM | [6] |

| JAK3 | 0.5 µM | [6] |

| MAP kinases, PKA, PKC isoforms, PKG, CK, IRTK | ≥10 µM | [4] |

Experimental Protocols

In Vitro Kinase Assay for GSK-3β Inhibition

This protocol describes a luminescence-based assay to determine the IC50 of an indirubin derivative against GSK-3β. The principle involves quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β peptide substrate (e.g., a pre-phosphorylated peptide)

-

Indirubin compound (dissolved in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the indirubin derivative in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of test concentrations.

-

Enzyme and Substrate Preparation: Thaw the recombinant GSK-3β enzyme on ice and dilute it to the desired concentration in kinase assay buffer. Prepare a substrate/ATP mixture in the same buffer. The ATP concentration should be at or near its Km value for GSK-3β.

-

Kinase Reaction:

-

To the wells of a microplate, add the serially diluted indirubin compound or a vehicle control (DMSO in kinase assay buffer).

-

Add the diluted GSK-3β enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (wells with no enzyme).

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

-

Cellular Assay: Western Blot for Phospho-β-catenin

Inhibition of GSK-3β in cells leads to the stabilization of its substrate, β-catenin, due to reduced phosphorylation and subsequent degradation. This can be assessed by Western blotting for the phosphorylated form of β-catenin.

Materials:

-

Cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Indirubin compound

-

Cell culture medium and supplements

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-β-catenin (e.g., Ser33/Ser37/Thr41) and anti-total β-catenin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the indirubin compound for a specified time (e.g., 6 hours). A proteasome inhibitor can be co-incubated to prevent the degradation of phosphorylated β-catenin.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-β-catenin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total β-catenin as a loading control.

-

Quantify the band intensities using densitometry software.

-

In Vivo Studies in a Glioma Mouse Model

Indirubin derivatives have shown efficacy in preclinical models of glioblastoma. The following is a general outline for an in vivo study.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Glioma cell line (e.g., U87)

-

Indirubin derivative formulated for in vivo administration

-

Vehicle control

-

Surgical and animal handling equipment

-

Imaging system for tumor monitoring (e.g., bioluminescence imaging)

-

Histology equipment

Procedure:

-

Tumor Implantation: Intracranially implant glioma cells into the brains of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging technique.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the indirubin derivative or vehicle control according to a predetermined schedule and route (e.g., intraperitoneal injection).

-

Efficacy Assessment:

-

Monitor the survival of the mice in each group.

-

Measure tumor volume regularly using imaging.

-

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the brains for histological analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

Signaling Pathways and Visualizations

The primary signaling pathway modulated by GSK-3β inhibition with indirubins is the canonical Wnt/β-catenin pathway.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10][11] Wnt signaling inhibits GSK-3β, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.[10][12] Indirubins mimic the effect of Wnt signaling by directly inhibiting GSK-3β.

Caption: Wnt/β-catenin signaling pathway modulation by Indirubin.

Experimental Workflow for In Vitro GSK-3β Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of an indirubin compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Indirubin-3′-oxime | JNK | CDK | GSK-3 | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. abmole.com [abmole.com]

- 6. selleckchem.com [selleckchem.com]

- 7. gendepot.com [gendepot.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sourcing and Synthesis of Indirubin Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a bis-indole alkaloid, is a naturally occurring crimson pigment and a structural isomer of indigo (B80030).[1][2] Historically, it has been identified as the primary bioactive component of Indigo Naturalis (Qing Dai), a traditional Chinese medicine used for treating various inflammatory conditions and certain types of leukemia.[3][4][5][6] Modern research has elucidated its mechanism of action, revealing it as a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[3][7][8][9] This inhibitory activity underlies its anti-proliferative and anti-inflammatory effects, making it a molecule of significant interest in drug discovery and development.[3][7][10] This guide provides a comprehensive overview of the sourcing, chemical synthesis, and relevant biological pathways of the Indirubin standard.

Sourcing of Indirubin Standard

The acquisition of a high-purity Indirubin standard is fundamental for research and development. This can be achieved through extraction from natural sources or by purchasing from commercial suppliers.

Natural Sources of Indirubin

Indirubin is a natural product found in various plant species.[6] The primary plant sources include:

-

Isatis tinctoria (Woad): A flowering plant native to Europe, it contains up to 5% indirubin.[6]

-

Indigofera tinctoria (True Indigo): Widely cultivated in Asia and Africa, this plant is a well-known source of indigo dyes and also contains indirubin.[6][11][12]

-

Baphicacanthus cusia : Another plant used in traditional Chinese medicine that serves as a source of Indirubin.[6]

-

Polygonum tinctorium : A plant historically used in China and Korea for dye production.[11]

The precursors to indirubin and indigo, such as indican, are present in the plant leaves as glycosides.[6][13] Enzymatic hydrolysis and subsequent air oxidation of the resulting 3-hydroxyindole lead to the formation of these pigments.[6]

Commercial Suppliers of Indirubin Standard

For research purposes requiring a high-purity, standardized compound, several chemical suppliers offer Indirubin.

| Supplier | Product Name | Purity | Notes |

| Sigma-Aldrich | Indirubin | Analytical Standard | Primary reference standard available.[14] |

| MedChemExpress (MCE) | Indirubin (Standard) | >99% (HPLC) | Intended for research and analytical applications.[15][16] |

| AdooQ Bioscience | Indirubin | >99% (HPLC) | Marketed as a CDK & GSK-3β inhibitor.[9] |

| TargetMol Chemicals Inc. | Indirubin | 97.86% | For laboratory use only.[17] |

| Shimadzu | Indirubin | Min. 98.00% | Reference standard.[18] |

| Henan Tianfu Chemical Co., Ltd. | Indirubin | 99% | Available in bulk quantities.[17] |

| SHANGHAI T&W PHARMACEUTICAL CO., LTD. | Indirubin | 98% |

Synthesis and Purification of Indirubin

Indirubin can be obtained either through extraction and purification from natural sources or via chemical synthesis.

Extraction and Purification from Natural Sources

The extraction of Indirubin from plant materials involves separating it from a complex mixture of other compounds, most notably its isomer, indigo.

This protocol is a composite of methodologies described in the literature.[11][19]

-

Sample Preparation: Finely grind 1.0 g of dried Indigofera tinctoria leaf powder.[19]

-

Solvent Extraction:

-

Place the powder into a suitable vessel.

-

Add 10 mL of HPLC-grade methanol (B129727) for a 1:10 solid-to-liquid ratio.[19]

-

For enhanced extraction, ultrasonic-assisted extraction with ethyl acetate (B1210297) can be employed.[20]

-

-

Purification via Column Chromatography:

-

Prepare a silica (B1680970) gel 60 column.

-

Elute the crude extract with a solvent system of dichloromethane:hexane:methanol (7:4:0.3, v/v/v).[11]

-

Collect the fractions and monitor the purity of Indirubin using Thin Layer Chromatography (TLC) against a commercial standard.[11]

-

-

Further Purification by HPLC:

-

Purity Analysis: The purity of the final product can be confirmed by HPLC, mass spectrometry, and NMR.[11][22]

The choice of extraction method significantly impacts the yield of Indirubin.

| Extraction Method | Solvent | Key Parameters | Indirubin Yield/Ratio | Reference |

| Ultrasonic-Assisted Extraction | Ethyl Acetate | 40 W power, 13 kHz frequency, 1:10 solid-to-liquid ratio | 0.12% | [20] |

| Methanol Extraction | Methanol | - | - | [11] |

| High-Speed Counter-Current Chromatography | n-hexane:ethyl acetate:ethanol:water (1:1:1:1, v/v) | - | 1.00 mg from 165 mg crude extract | [22] |

Chemical Synthesis of Indirubin

Chemical synthesis offers a more controlled and often scalable method for producing Indirubin and its derivatives.

This method utilizes a molybdenum-catalyzed reaction that can be tuned to favor the formation of Indirubin over indigo by adjusting the temperature.[1][23]

-

Reaction Setup: To a round-bottom flask, add the starting indole (B1671886) (5 mmol), molybdenum hexacarbonyl (Mo(CO)6, 0.1 mmol), acetic acid (0.1 mmol), and t-butanol (10.9 mL).[1]

-

Initiation: After stirring, add 80% cumene (B47948) peroxide in cumene (11 mmol).[1]

-

Reaction Conditions: Allow the flask to stir under one of the following conditions:

-

86 °C for 24 hours (favors indigo)

-

60 °C for 48 hours

-

40 °C for 120 hours (favors indirubin)[1]

-

-

Workup:

-

Cool the flask to room temperature.

-

Filter the reaction mixture through a Buchner funnel.

-

Wash the solid precipitate with cold methanol until the filtrate is clear.[1]

-

The ratio of Indirubin to indigo is highly dependent on the reaction temperature, especially for different substituted indoles.[1]

| Starting Indole | Temperature (°C) | Reaction Time (h) | Indirubin : Indigo Ratio | Total Recovery (%) |

| Indole | 86 | 24 | 0 : 1 | 79 |

| Indole | 60 | 48 | 2 : 5 | 72 |

| 5-Nitroindole | 86 | 24 | 1 : 0 | 65 |

| 5-Nitroindole | 40 | 120 | 1 : 0 | 62 |

| 5-Bromoindole | 86 | 24 | 3 : 1 | 80 |

| 5-Bromoindole | 40 | 120 | 1 : 0 | 85 |

Data adapted from Shriver et al., 2020.[1]

Key Signaling Pathways Modulated by Indirubin

Indirubin's therapeutic potential stems from its ability to inhibit key kinases involved in cell cycle regulation and proliferation.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

Indirubin is a potent, ATP-competitive inhibitor of CDKs, particularly CDK1, CDK2, and CDK5.[7] Inhibition of these kinases disrupts the phosphorylation of key cell cycle proteins, such as the retinoblastoma protein (pRb).[7] This leads to cell cycle arrest, primarily in the G1/S and G2/M phases, and can subsequently induce apoptosis.[7][10]

Caption: Indirubin inhibits CDK/Cyclin complexes, preventing cell cycle progression.

Inhibition of GSK-3β and Modulation of the Wnt/β-catenin Pathway

Indirubin is also a highly effective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[3][7] GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway.[8] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for degradation. By inhibiting GSK-3β, Indirubin leads to the stabilization and nuclear translocation of β-catenin, which can then activate target genes like c-Myc and Cyclin D1.[8] However, in some contexts, Indirubin has been shown to suppress the Wnt/β-catenin pathway by promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter.[24]

Caption: Indirubin inhibits GSK-3β, leading to β-catenin stabilization and gene activation.

Modulation of the PI3K/Akt Pathway

Indirubin has been shown to exert its effects on leukemia cells by inhibiting the PI3K/Akt signaling pathway.[25] This pathway is crucial for cell survival and proliferation, and its inhibition by Indirubin contributes to its anti-cancer effects.[3][25]

Caption: Indirubin inhibits the PI3K/Akt pathway, reducing cell survival and proliferation.

Experimental Workflows

The following diagram illustrates a typical workflow for the sourcing and analysis of an Indirubin standard.

Caption: General workflow for sourcing, synthesis, and analysis of Indirubin standard.

Conclusion

Indirubin continues to be a molecule of high interest for its therapeutic potential, particularly in oncology and inflammatory diseases. A thorough understanding of its sourcing from natural materials and its chemical synthesis is crucial for the advancement of research and development in this area. The availability of high-purity standards from commercial suppliers, coupled with robust analytical and purification methods, enables researchers to accurately investigate its mechanisms of action and explore its potential as a clinical therapeutic. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. A tunable synthesis of indigoids: targeting indirubin through temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indirubin - Wikipedia [en.wikipedia.org]

- 3. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence and potential mechanism of action of indigo naturalis and its active components in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mskcc.org [mskcc.org]

- 6. EP1340745A1 - Indirubin derivatives and their use for the treatment of cancer - Google Patents [patents.google.com]

- 7. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. adooq.com [adooq.com]

- 10. researchgate.net [researchgate.net]

- 11. thaiscience.info [thaiscience.info]

- 12. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Indirubin | Sigma-Aldrich [sigmaaldrich.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Indirubin manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 18. schd-shimadzu.com [schd-shimadzu.com]

- 19. benchchem.com [benchchem.com]

- 20. Extraction of Indirubin from Indigo Naturalis and Its Antioxidant Activity [zkxb.jsu.edu.cn]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Indirubin, an Active Component of Indigo Naturalis, Exhibits Inhibitory Effects on Leukemia Cells via Targeting HSP90AA1 and PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Indirubin as a Standard for Cell Cycle Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of indirubin and its utility as a standard compound in cell cycle research. Indirubin, a natural bis-indole alkaloid, and its derivatives have been extensively studied for their potent inhibitory effects on key regulators of the cell cycle, making them invaluable tools for investigating cell cycle progression and identifying novel therapeutic agents. This document details the mechanism of action, provides key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways modulated by indirubin.

Mechanism of Action: A Dual Inhibitor of CDKs and GSK-3β

Indirubin and its analogs exert their primary biological effects by targeting and inhibiting cyclin-dependent kinases (CDKs).[1][2][3] These serine/threonine kinases are fundamental to the regulation of the cell cycle, forming active complexes with their regulatory cyclin subunits to drive cells through the different phases.[4] Indirubin acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates.

The inhibition of CDKs by indirubin leads to cell cycle arrest, most commonly at the G1/S and G2/M transitions. For instance, inhibition of the CDK4/cyclin D and CDK2/cyclin E complexes prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the E2F transcription factor inactive, thereby blocking entry into the S phase (G1 arrest). Similarly, inhibition of the CDK1/cyclin B complex leads to arrest in the G2/M phase.

In addition to its effects on CDKs, indirubin is also a potent inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β), a kinase involved in a multitude of cellular processes including the WNT signaling pathway and the regulation of cyclin D1 levels. This dual inhibitory activity contributes to its overall effect on cell proliferation and survival.

Quantitative Data: Inhibitory Potency of Indirubin and Its Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of indirubin and its derivatives against various kinases, providing a quantitative measure of their potency. This data is essential for designing experiments and interpreting results.

Table 1: IC50 Values of Indirubin and its Derivatives against Cyclin-Dependent Kinases (CDKs)

| Compound | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK2/cyclin E (μM) | CDK5/p25 (μM) | Reference |

| Indirubin | 9 | - | - | 5.5 | |

| Indirubin-3'-monoxime | - | - | - | - | |

| E804 | 1.65 | 0.54 | 0.21 | - | |

| Indirubin-5-sulfonate | - | - | - | - |

Table 2: IC50 Values of Indirubin and its Derivatives against Glycogen Synthase Kinase-3β (GSK-3β) and other Kinases

| Compound | GSK-3β (μM) | Src (μM) | Reference |

| Indirubin | 0.6 | - | |

| Indirubin-3'-monoxime | 0.022 | - | |

| E804 | - | 0.43 | |

| Indirubin-5-sulfonic Acid | 0.08 | - |

Core Signaling Pathways Modulated by Indirubin

Indirubin's impact on the cell cycle is mediated through its influence on several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these key interactions.

Caption: Indirubin-mediated inhibition of G1/S transition.

Caption: Indirubin-mediated inhibition of G2/M transition.

Caption: Indirubin's effect on the Wnt signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of indirubin on the cell cycle.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of indirubin and determine its IC50 value for cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Indirubin stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of indirubin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of indirubin. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the concentration of indirubin to determine the IC50 value.

Caption: Experimental workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after indirubin treatment.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to pellet them and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to determine the effect of indirubin on the expression levels of key cell cycle regulatory proteins, such as cyclins and CDKs.

Materials:

-

Treated and control cell lysates

-

Lysis buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and control cells and determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin D1, CDK4, p21, p27), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins in response to indirubin treatment.

In Vitro Kinase Assay

This protocol is used to directly measure the inhibitory activity of indirubin against a specific kinase, such as CDK2.

Materials:

-

Recombinant active kinase (e.g., CDK2/Cyclin A)

-

Kinase substrate (e.g., Histone H1)

-

Kinase assay buffer

-

[γ-³²P]ATP

-

Indirubin stock solution

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

-

Inhibitor Addition: Add various concentrations of indirubin to the reaction mixture.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Stop Reaction and Spotting: After a defined incubation period, stop the reaction and spot the mixture onto P81 phosphocellulose paper.

-

Washing: Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the indirubin concentration to determine the IC50 value.

Conclusion

Indirubin and its derivatives are powerful tools for cell cycle research. Their well-characterized mechanism of action as CDK and GSK-3β inhibitors, coupled with their ability to induce cell cycle arrest, makes them ideal standards for validating new experimental models and for the screening and development of novel anti-proliferative drugs. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize indirubin in their studies of cell cycle regulation.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]

The Enduring Legacy of Indirubin: A Technical Guide to its Historical Context in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction